molecular formula C14H20N2O3 B3014318 tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate CAS No. 1490206-48-8

tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate

Cat. No. B3014318
CAS RN: 1490206-48-8
M. Wt: 264.325
InChI Key: RCIGABABSHRDEV-UHFFFAOYSA-N
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Description

Tert-Butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate, also known as Boc-3-hydroxyazetidine, is a chemical compound that has gained significant interest in scientific research due to its potential applications in medicinal chemistry. This compound belongs to the class of azetidine-based molecules, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Scientific Research Applications

Metabolism and Cytochrome P450 Interaction

Tert-butyl 3-hydroxy-3-[(pyridin-2-yl)methyl]azetidine-1-carboxylate, as part of a broader category of tert-butyl compounds, has been studied for its interactions with various cytochrome P450 isoforms. A study by Prakash et al. (2008) investigated a similar compound (CP-533,536) and found it metabolized by human P450s, particularly CYP3A4, CYP3A5, and CYP2C8. The metabolism involves oxidation of the tert-butyl moiety and N-dealkylation, indicating potential applications in understanding drug metabolism and interactions with cytochrome P450s Prakash, C., Wang, W., O’Connell, T., & Johnson, K. A. (2008). Drug Metabolism and Disposition, 36, 2093-2103.

Synthesis of Enantiopure Azetidine-2-Carboxylic Acids

In another application, Sajjadi and Lubell (2008) synthesized azetidine-2-carboxylic acid analogs, including variants of tert-butyl esters. The study focused on creating azetidine derivatives with heteroatomic side chains, demonstrating the compound's utility in the synthesis of novel azetidine-based structures, which could have implications in peptide research and drug development Sajjadi, Z., & Lubell, W. (2008). The Journal of Peptide Research, 65, 298-310.

Development of Novel Ligands

Research by Karimi and Långström (2002) developed an analogue of A-85380, a ligand for nicotinic receptors, using this compound derivatives. This study highlights the compound's role in synthesizing potential therapeutic agents targeting specific neurotransmitter receptors, contributing to the development of treatments for neurological disorders Karimi, F., & Långström, B. (2002). Journal of Labelled Compounds and Radiopharmaceuticals, 45, 423-434.

properties

IUPAC Name

tert-butyl 3-hydroxy-3-(pyridin-2-ylmethyl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-13(2,3)19-12(17)16-9-14(18,10-16)8-11-6-4-5-7-15-11/h4-7,18H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCIGABABSHRDEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CC2=CC=CC=N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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